5,7-Dichloro-6-fluoroquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2FN2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
5,7-dichloro-6-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5Cl2FN2/c10-6-2-7-5(8(11)9(6)12)1-4(13)3-14-7/h1-3H,13H2 |
InChI Key |
ZKXQBIKNPOQPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CC(=C(C(=C21)Cl)F)Cl)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 5,7 Dichloro 6 Fluoroquinolin 3 Amine
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline (B57606) Substrates
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated quinolines. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the substrate by stabilizing the negatively charged intermediate. youtube.com
In 5,7-Dichloro-6-fluoroquinolin-3-amine, the heterocyclic nitrogen atom of the quinoline ring acts as a powerful electron-withdrawing group, activating the attached benzene (B151609) ring towards nucleophilic attack. mdpi.com Consequently, the halogen atoms at positions 5, 6, and 7 are susceptible to substitution. The rate of SNAr reactions is heavily influenced by the electronegativity of the halogen, which stabilizes the intermediate through an inductive effect. youtube.com This leads to a reactivity trend of F > Cl > Br > I, which is the reverse of the trend observed for leaving group ability in SN1 and SN2 reactions. youtube.com Therefore, the fluorine atom at the C-6 position is expected to be the most susceptible to substitution by common nucleophiles such as amines, alkoxides, and thiolates. nih.gov
Studies on analogous systems like 2,4-dichloroquinazoline (B46505) have shown that substitution occurs regioselectively, demonstrating the predictable nature of these reactions on activated heterocyclic systems. nih.gov The reaction conditions, including the choice of solvent and base, can be tailored to control the extent of substitution, potentially allowing for sequential displacement of the halogens.
| Position | Halogen | Relative Reactivity in SNAr | Potential Nucleophiles | Plausible Product Type |
| C-6 | Fluorine | High | R-O⁻, R-S⁻, R₂NH | 6-alkoxy/thioether/amino-5,7-dichloroquinolin-3-amine |
| C-5 / C-7 | Chlorine | Moderate to Low | Strong nucleophiles, harsh conditions | 5- or 7-substituted-6-fluoro-7- or 5-chloroquinolin-3-amine |
Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a powerful alternative to classical substitution methods.
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.govtcichemicals.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.gov
For this compound, the chloro substituents at the C-5 and C-7 positions are the primary sites for Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov In contrast to SNAr reactions, the reactivity of halogens in palladium-catalyzed couplings generally follows the order I > Br > Cl >> F. Thus, the C-Cl bonds are significantly more reactive than the C-F bond under these conditions, allowing for selective functionalization at the C-5 and C-7 positions while preserving the C-6 fluorine. mdpi.com
By carefully selecting the palladium catalyst, ligand, base, and solvent, it is possible to achieve mono- or di-arylation. This selectivity enables the stepwise introduction of different aryl or heteroaryl groups, leading to a wide range of complex derivatives. researchgate.net
| Reagent | Catalyst/Ligand | Base | Expected Product |
| Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ | K₂CO₃ | 5-Chloro-6-fluoro-7-phenylquinolin-3-amine or 7-Chloro-6-fluoro-5-phenylquinolin-3-amine |
| 4-Methoxyphenylboronic acid (2.2 eq.) | PdCl₂(dppf) | Cs₂CO₃ | 5,7-Bis(4-methoxyphenyl)-6-fluoroquinolin-3-amine |
| Pyridine-3-boronic acid (1 eq.) | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-Chloro-6-fluoro-7-(pyridin-3-yl)quinolin-3-amine or 7-Chloro-6-fluoro-5-(pyridin-3-yl)quinolin-3-amine |
Formation of Coordination Complexes with Transition Metal Ions
The this compound molecule possesses multiple potential coordination sites, namely the quinoline ring nitrogen and the exocyclic amino group. These nitrogen atoms have lone pairs of electrons that can be donated to a transition metal ion to form a coordination complex. ekb.eg The ability of similar nitrogen-containing heterocyclic compounds and Schiff bases to act as chelating ligands is well-documented. researchgate.netnanobioletters.com
The quinoline nitrogen can act as a monodentate ligand. More complex coordination can occur if the amino group also participates, potentially leading to bidentate chelation, although this would require the formation of a strained four-membered ring. More commonly, the molecule acts as a bridging ligand or, more frequently, its derivatized forms (like Schiff bases) offer enhanced chelation capabilities. ekb.eg Metal ions such as copper(II), zinc(II), cobalt(II), and nickel(II) are known to form stable complexes with nitrogen-based ligands. The geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) depends on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio.
| Metal Ion | Potential Coordination Sites | Possible Complex Geometry |
| Cu(II) | Quinoline N, Amino N | Square Planar, Distorted Octahedral |
| Zn(II) | Quinoline N, Amino N | Tetrahedral |
| Co(II) | Quinoline N, Amino N | Tetrahedral, Octahedral |
| Pd(II) | Quinoline N, Amino N | Square Planar |
Reactions Involving the Exocyclic Amino Group
The primary amino group at the C-3 position is a key functional handle for a variety of chemical transformations, allowing for the extension of the molecular framework and the introduction of new pharmacophores.
The primary amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. gsconlinepress.com This reaction typically occurs under mild, acid- or base-catalyzed conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. nih.gov
The formation of Schiff bases is a robust and high-yielding reaction that allows for the straightforward attachment of a wide range of aryl, heteroaryl, or alkyl substituents, depending on the carbonyl compound used. researchgate.net These derivatives are of significant interest as the imine nitrogen introduces an additional coordination site. The resulting Schiff base ligands can act as bidentate or polydentate chelating agents for transition metal ions, coordinating through both the imine nitrogen and the quinoline nitrogen or another donor atom on the aldehyde-derived portion of the molecule. ekb.egnanobioletters.com
| Carbonyl Compound | Catalyst | Product Type |
| Salicylaldehyde | Acetic acid | Schiff base with ortho-hydroxyl group |
| 4-Dimethylaminobenzaldehyde | None (Heat) | Schiff base with para-dimethylamino group |
| 2-Pyridinecarboxaldehyde | Acetic acid | Schiff base incorporating a pyridine (B92270) ring |
| Acetone | H⁺ | Ketimine (Schiff base from a ketone) |
Mechanistic Investigations and Chemical Biology Applications of 5,7 Dichloro 6 Fluoroquinolin 3 Amine Scaffolds
Elucidation of Enzyme-Ligand Interaction Mechanisms
The substituted quinoline (B57606) core is a well-established pharmacophore known to interact with a variety of enzymes. Understanding the specific mechanisms of these interactions is crucial for the rational design of more potent and selective agents.
Studies on Bacterial Type II Topoisomerases (e.g., DNA Gyrase)
Quinolone antibacterials are known to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. researchgate.net The mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, which results in double-strand DNA breaks. researchgate.net
The quinoline scaffold of 5,7-dichloro-6-fluoroquinolin-3-amine is a key structural feature for this activity. Structure-activity relationship (SAR) studies on various quinolone analogs have highlighted the importance of specific substitutions on the quinoline ring for DNA gyrase inhibition. nih.gov Notably, the presence of a fluorine atom at the C6 position, as is the case in the subject compound, has been shown to be a critical determinant of antibacterial potency. nih.gov While direct studies on this compound are not extensively documented, the known interactions of similar quinolones with DNA gyrase suggest a comparable mechanism. The dichloro-substitution at positions 5 and 7 would further modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and specificity for the enzyme's active site.
Table 1: Key Structural Features of Quinolones and Their Role in DNA Gyrase Inhibition
| Feature | Position | Role in Activity |
|---|---|---|
| Quinoline Core | - | Essential scaffold for binding to DNA gyrase. researchgate.net |
| Fluorine | C6 | Enhances antibacterial potency. nih.gov |
| Substituent | C7 | Influences spectrum, potency, and pharmacokinetics. nih.gov |
| Carboxylic Acid | C3 | Often present in classic quinolones for activity. |
Analysis of Dihydrofolate Reductase Binding
Dihydrofolate reductase (DHFR) is another important enzyme target in antimicrobial and anticancer therapies. researchgate.netresearchgate.net It plays a crucial role in the synthesis of nucleotides and some amino acids. researchgate.net Several heterocyclic scaffolds, including quinoline and quinazoline (B50416) derivatives, have been identified as DHFR inhibitors. researchgate.netresearchgate.netresearchgate.net These compounds typically act as competitive inhibitors, binding to the active site of DHFR and preventing the binding of its natural substrate, dihydrofolate. researchgate.net
Molecular docking and in vitro studies on various quinoline derivatives have demonstrated their potential to inhibit DHFR. researchgate.netacs.org The specific interactions often involve hydrogen bonding and hydrophobic interactions with key residues in the enzyme's active site. While the this compound scaffold has not been explicitly studied as a DHFR inhibitor, its structural similarity to known quinoline-based DHFR inhibitors suggests it could adopt a similar binding mode. The dichloro and fluoro substitutions would likely influence the binding affinity and selectivity for bacterial versus human DHFR.
Investigation of Tyrosyl-tRNA Synthetase Engagement
Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme responsible for attaching tyrosine to its corresponding tRNA molecule during protein synthesis. nih.govnih.gov Inhibition of TyrRS can lead to the cessation of protein production and is a promising strategy for developing new antimicrobial agents. nih.gov A variety of natural and synthetic compounds have been investigated as TyrRS inhibitors. nih.gov
While the quinoline scaffold is a versatile pharmacophore, its specific interaction with TyrRS has not been as extensively studied as its interaction with other enzymes. However, the diverse biological activities of quinoline derivatives suggest that this scaffold could potentially be adapted to target TyrRS. Further research, including screening of quinoline libraries and computational modeling, would be necessary to determine if this compound or its derivatives can effectively engage and inhibit this enzyme.
Mechanistic Studies on Sortase A Inhibition
Sortase A (SrtA) is a bacterial transpeptidase that plays a key role in the virulence of Gram-positive bacteria by anchoring surface proteins to the cell wall. mdpi.comrsc.org Inhibition of SrtA is an attractive antivirulence strategy that is less likely to induce drug resistance. rsc.org A range of small molecules, including natural products and synthetic compounds, have been identified as SrtA inhibitors. mdpi.com
The known inhibitors of SrtA encompass a variety of chemical scaffolds. mdpi.com While quinoline-based inhibitors of SrtA are not as prevalent in the literature as other classes of compounds, the adaptability of the quinoline scaffold suggests it could be a viable starting point for the design of novel SrtA inhibitors. Mechanistic studies on such inhibitors would likely involve investigating their interaction with the active site cysteine residue of SrtA and their ability to disrupt the enzyme's catalytic cycle.
Structure-Function Relationship Studies Through Chemical Modifications and Derivatization
The biological activity of the this compound scaffold can be finely tuned through chemical modifications and derivatization. SAR studies are essential for understanding how changes in the molecule's structure affect its function and for optimizing its properties for specific applications. nih.govgeorgiasouthern.edu
Halogen Substituents: The dichloro and fluoro groups significantly influence the lipophilicity and electronic properties of the quinoline ring. These properties can affect the molecule's ability to cross cell membranes and its binding affinity for target enzymes. frontiersin.org
Amine Group: The amine group at position 3 provides a key site for derivatization. Modification of this group with different functional moieties can be used to explore interactions with specific residues in an enzyme's active site, thereby improving potency and selectivity. nih.gov
Systematic modification of these positions and evaluation of the resulting derivatives against a panel of biological targets would provide valuable insights into the structure-function relationships of this scaffold.
Application as Chemical Probes for Cellular Pathway Interrogation
The quinoline scaffold is inherently fluorescent, making it an excellent platform for the development of chemical probes for cellular imaging and the interrogation of biological pathways. nih.govnih.govcrimsonpublishers.com Fluorescent probes are powerful tools that allow for the visualization of specific molecules and processes within living cells. crimsonpublishers.com
Derivatives of this compound could be designed as fluorescent probes with tailored properties. For instance, the amine group at the 3-position can be functionalized with reactive groups to create activity-based probes that covalently label specific enzymes. Alternatively, it can be linked to recognition moieties to create probes that selectively bind to particular cellular targets. The photophysical properties of the quinoline fluorophore, such as its excitation and emission wavelengths, can be tuned by modifying the substituents on the aromatic ring. nih.gov
Table 2: Potential Applications of this compound Derivatives as Chemical Probes
| Application | Design Strategy | Potential Information Gained |
|---|---|---|
| Enzyme Activity Profiling | Functionalization with a reactive group to form an activity-based probe. | Identification and quantification of active enzyme populations in complex biological samples. |
| Subcellular Localization Studies | Conjugation to a targeting moiety (e.g., a peptide or small molecule). | Visualization of the distribution of the target molecule within different cellular compartments. |
| Sensing of Cellular Environment | Design of probes whose fluorescence properties are sensitive to changes in pH, polarity, or the presence of specific ions. | Real-time monitoring of dynamic changes in the cellular microenvironment. |
The development of such probes based on the this compound scaffold would provide valuable tools for chemical biologists to dissect complex cellular pathways and to better understand the mechanisms of disease.
Future Perspectives and Emerging Research Avenues for Halogenated Fluoroaminoquinolines
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex molecules like 5,7-Dichloro-6-fluoroquinolin-3-amine traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. The future of synthesizing such halogenated quinolines is geared towards the adoption of green chemistry principles, aiming for sustainability and efficiency. primescholars.comprimescholars.com Researchers are increasingly focusing on developing novel synthetic routes that are not only more environmentally friendly but also more economical.
Key areas of development include:
Catalytic C-H Functionalization: An operationally simple and metal-free protocol for the regioselective halogenation of quinoline (B57606) derivatives has been established. rsc.org This method utilizes inexpensive and atom-economical trihaloisocyanuric acid as a halogen source, proceeding under mild conditions with excellent functional group tolerance. rsc.org
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. For the synthesis of halogenated fluoroaminoquinolines, flow chemistry can enable the rapid optimization of reaction conditions for halogenation and amination steps.
Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and mild reaction conditions. Engineered enzymes could be employed for the regioselective halogenation or amination of the quinoline core, reducing the need for protecting groups and hazardous reagents.
Solvent-Free Reactions: Mechanochemical methods, such as ball milling, and reactions under solvent-free conditions are gaining traction as sustainable alternatives to traditional solvent-based synthesis. mdpi.com These approaches can lead to reduced waste and sometimes even enhanced reactivity. mdpi.com
These sustainable methodologies promise to make the synthesis of halogenated fluoroaminoquinolines more efficient and environmentally benign. primescholars.com
Integration of Advanced Machine Learning and AI in Molecular Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. duke.eduscholar9.comglobalspec.com For halogenated fluoroaminoquinolines, these computational tools can be instrumental in predicting biological activity, optimizing molecular properties, and designing novel analogs with improved therapeutic profiles.
Emerging applications of AI and ML in this area include:
Predictive Modeling: AI algorithms can be trained on existing datasets of quinoline derivatives to predict various properties, such as binding affinity, selectivity, and pharmacokinetic parameters. arxiv.org This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.
Generative Models: Generative AI models can design novel molecular structures with desired properties from scratch. scholar9.com By providing the model with a set of target properties, it can generate new halogenated fluoroaminoquinoline scaffolds that are predicted to be active and possess favorable drug-like characteristics.
Reaction Prediction: AI can assist in the development of novel synthetic routes by predicting the outcomes of chemical reactions. digitellinc.com This can help chemists identify the most efficient and sustainable pathways to synthesize target molecules. digitellinc.com
Uncertainty Quantification: Incorporating uncertainty quantification into machine learning models can significantly improve the robustness and efficiency of molecular optimization, enhancing decision-making in drug discovery. asiaresearchnews.com
Exploration of Polypharmacology and Target Space Expansion
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. Halogenated fluoroaminoquinolines, with their tunable electronic and steric properties, are well-suited for the design of polypharmacological agents.
Future research in this area will likely focus on:
Multi-target Kinase Inhibitors: Many cancers are driven by aberrant signaling pathways involving multiple kinases. Designing halogenated fluoroaminoquinolines that can simultaneously inhibit key kinases in a disease pathway could lead to more effective cancer therapies.
Dual-target Inhibitors for Infectious Diseases: In the context of infectious diseases, targeting both a pathogen-specific protein and a host factor involved in the infection process can be a powerful strategy.
Systems Biology Approaches: Integrating computational systems biology with experimental data can help identify key nodes in disease networks that are amenable to multi-target intervention. This information can then guide the design of polypharmacological halogenated fluoroaminoquinolines.
By embracing polypharmacology, researchers can unlock the full therapeutic potential of the halogenated fluoroaminoquinoline scaffold and address complex diseases that are not adequately treated by single-target agents.
Investigating the Influence of Halogenation Patterns on Molecular Recognition
The nature, position, and number of halogen atoms on the quinoline ring play a crucial role in determining the molecule's interaction with its biological targets. ucl.ac.uk Halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base, are increasingly recognized as important contributors to protein-ligand binding affinity and selectivity. nih.govacs.orgacs.orgrsc.org
Future research will delve deeper into understanding and exploiting these interactions:
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with varying halogenation patterns will provide a clearer understanding of how different halogens (F, Cl, Br, I) at different positions influence binding affinity and selectivity. pnas.orgresearchgate.net
Computational Modeling: Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, can be used to model and quantify the strength and geometry of halogen bonds in protein-ligand complexes. nih.gov
Crystallographic and Spectroscopic Analysis: X-ray crystallography and other spectroscopic techniques can provide experimental evidence for the formation of halogen bonds and their role in molecular recognition. nih.govpnas.org
A thorough understanding of the influence of halogenation patterns will enable the rational design of more potent and selective halogenated fluoroaminoquinoline-based drugs. semanticscholar.org
Table 1: Properties of Halogen Bonds in Biological Systems
| Halogen Donor | Halogen Acceptor | Typical Interaction Energy (kcal/mol) |
|---|---|---|
| C-Cl | O (carbonyl) | -1.5 to -3.0 |
| C-Br | O (carbonyl) | -2.0 to -4.0 |
| C-I | O (carbonyl) | -3.0 to -6.0 |
| C-Cl | N (histidine) | -1.0 to -2.5 |
| C-Br | S (methionine) | -2.5 to -5.0 |
Note: The interaction energies are approximate and can vary depending on the specific molecular environment.
Expanding the Chemical Space Through Combinatorial and Diversity-Oriented Synthesis
To fully explore the therapeutic potential of halogenated fluoroaminoquinolines, it is essential to expand the accessible chemical space by creating large and diverse libraries of related compounds. nih.gov Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for achieving this goal. nih.govrsc.orgelsevierpure.comyoutube.com
Future efforts in this area will involve:
Solid-Phase Synthesis: Attaching the quinoline scaffold to a solid support allows for the rapid and efficient synthesis of large libraries of analogs through parallel synthesis techniques. youtube.com
Multi-Component Reactions: Reactions that combine three or more starting materials in a single step can quickly generate molecular complexity and diversity. nih.gov
Fragment-Based Library Design: Combining different halogenated quinoline cores with a variety of building blocks (fragments) can generate libraries of compounds with a wide range of shapes and functionalities.
DNA-Encoded Libraries: This technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode for easy identification of active molecules.
By leveraging these advanced synthetic strategies, researchers can systematically explore the chemical space around the halogenated fluoroaminoquinoline scaffold, increasing the probability of discovering novel drug candidates with improved properties. youtube.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,7-Dichloro-6-fluoroquinolin-3-amine, and what are the critical parameters influencing yield?
- Methodological Answer: Synthesis often involves halogen-directed substitution reactions. For example, selective amination of polyhalogenated quinolines can be achieved using Pd/C-catalyzed hydrogenation under controlled pressure (e.g., 1–3 atm H₂) and temperature (60–80°C). Key parameters include solvent polarity (methanol or ethanol), catalyst loading (5–10% w/w), and reaction time (12–24 hrs). Competing side reactions (e.g., over-reduction) must be monitored via TLC or HPLC .
Q. How can researchers determine the solubility profile of this compound in various solvents, and what thermodynamic models are applicable?
- Methodological Answer: Use a synthetic method to measure solubility across temperatures (298.15–343.55 K) in solvents like DMF, ethanol, or acetone. The modified Apelblat equation correlates experimental solubility with temperature, while the λh equation accounts for solute-solvent interactions. Van’t Hoff analysis calculates dissolution enthalpy (ΔH°) and entropy (ΔS°) to infer thermodynamic favorability .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm amine proton signals (δ 5.2–6.0 ppm) and halogen-induced deshielding.
- MS: High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺).
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
Cross-reference with PubChem-derived InChIKey and spectral databases for structural validation .
Advanced Research Questions
Q. How can conflicting solubility or reactivity data from different studies on halogenated quinolin-3-amine derivatives be systematically analyzed?
- Methodological Answer: Apply iterative validation by repeating experiments under standardized conditions (e.g., solvent purity, temperature calibration). Use statistical tools (root-mean-square deviation <5%) and thermodynamic consistency checks (ΔG° vs. ΔH°/ΔS° correlations). For reactivity contradictions, computational modeling (DFT) can identify electronic effects (e.g., Cl/F electronegativity) influencing discrepancies .
Q. What strategies are effective for optimizing regioselectivity in the substitution reactions of polyhalogenated quinolines to synthesize this compound?
- Methodological Answer:
- Catalyst Design: Pd/C with controlled particle size (10–50 nm) enhances selectivity for amine substitution at the 3-position.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack.
- Substituent Effects: Fluorine’s electron-withdrawing nature at position 6 directs nucleophiles to the 3-position. Monitor reaction progress via in-situ IR or GC-MS .
Q. How do electron-withdrawing substituents (Cl, F) at positions 5,6,7 influence the electronic properties and nucleophilic reactivity of quinolin-3-amine?
- Methodological Answer:
- Computational Analysis: DFT calculations (e.g., Gaussian09) reveal decreased electron density at the 3-position due to Cl/F inductive effects, increasing susceptibility to nucleophilic attack.
- Experimental Validation: Compare Hammett σ values for substituents; fluorine (σₚ = 0.06) has a weaker deactivating effect than chlorine (σₚ = 0.23), explaining differences in reaction rates.
Structural analogs like 7,8-Difluoroquinolin-3-amine show similar trends in electrophilic substitution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
